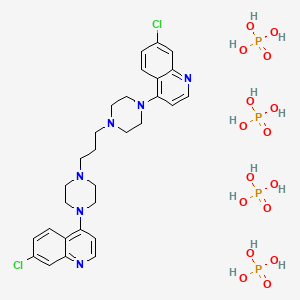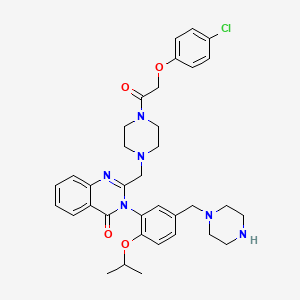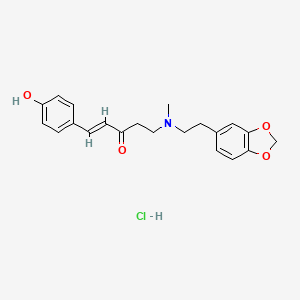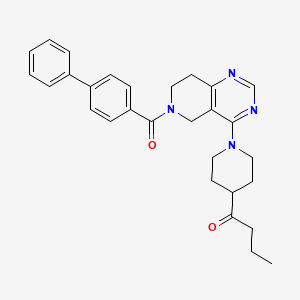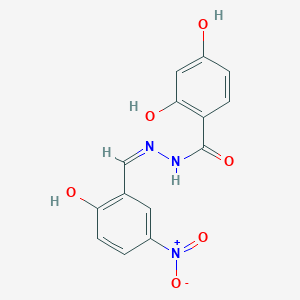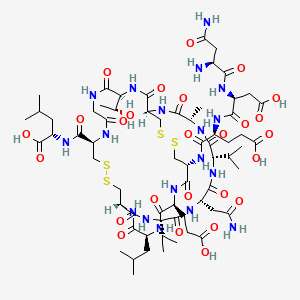
Presatovir
Übersicht
Beschreibung
Presatovir, also known as GS-5806, is an antiviral drug developed as a treatment for respiratory syncytial virus (RSV). It acts as a fusion inhibitor and has shown promising results in Phase II clinical trials .
Molecular Structure Analysis
Presatovir has a molecular formula of C24H30ClN7O3S and a molar mass of 532.06 g/mol . The IUPAC name for Presatovir is N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide .Physical And Chemical Properties Analysis
Presatovir has a molecular weight of 532.1 g/mol. Its structure includes several functional groups, such as amide, sulfonamide, and chlorophenyl groups .Wissenschaftliche Forschungsanwendungen
Treatment for Respiratory Syncytial Virus (RSV)
Presatovir is an antiviral drug developed as a treatment for respiratory syncytial virus (RSV) . It acts as a fusion inhibitor, blocking the virus’s ability to enter host cells .
Reduction of RSV Symptoms in Human Challenge Study
In a human challenge study, Presatovir significantly reduced nasal viral load, signs, and symptoms of RSV infection . This suggests its potential use in managing RSV symptoms.
Use in Hematopoietic Cell Transplant (HCT) Recipients with RSV Lower Respiratory Tract Infection (LRTI)
Presatovir has been evaluated in HCT recipients with RSV LRTI . Although the treatment did not significantly improve virologic or clinical outcomes versus placebo, it was well-tolerated .
Use in HCT Recipients with RSV Upper Respiratory Tract Infections
A Phase II trial evaluated the use of Presatovir in HCT recipients with RSV upper respiratory tract infections . The drug had a favorable safety profile but did not achieve the coprimary endpoints .
Potential Antiviral Effect in Patients with Lymphopenia
In a post hoc analysis among patients with lymphopenia, Presatovir decreased the development of lower respiratory tract complications by Day 28 . This suggests a potential antiviral effect of Presatovir in patients with lymphopenia .
Study of Drug Resistance
Research has also been conducted to assess the emergence of drug resistance following the administration of Presatovir . This is crucial for understanding the long-term efficacy of the drug.
Wirkmechanismus
Target of Action
Presatovir, also known as GS-5806, is an antiviral drug developed as a treatment for respiratory syncytial virus (RSV) infections . The primary target of Presatovir is the fusion protein of the RSV . This fusion protein plays a crucial role in the virus’s ability to enter host cells and initiate an infection .
Mode of Action
Presatovir acts as a fusion inhibitor . It binds to the RSV fusion protein, preventing the virus from entering the host cells . By blocking this critical step in the viral life cycle, Presatovir can effectively halt the spread of the virus within the host .
Biochemical Pathways
By inhibiting the fusion of the rsv with host cells, presatovir disrupts the viral replication process . This disruption prevents the virus from spreading and causing further infection .
Pharmacokinetics
It is known that presatovir is administered orally . In a human challenge study, Presatovir was shown to significantly reduce the nasal RSV viral load . The terminal half-life of Presatovir is approximately 34 hours .
Result of Action
Presatovir’s action results in a significant reduction in the nasal RSV viral load, signs, and symptoms of RSV infection .
Action Environment
The efficacy of Presatovir can be influenced by various environmental factors. For instance, in a post hoc analysis among patients with lymphopenia, Presatovir decreased lower respiratory tract complications (LRTC) development by Day 28 . This suggests that the patient’s immune status can influence the efficacy of Presatovir .
Zukünftige Richtungen
Presatovir has been evaluated in hematopoietic-cell transplant (HCT) recipients with RSV lower respiratory tract infection (LRTI). While the treatment was well-tolerated, it did not significantly improve virologic or clinical outcomes versus placebo . Future studies in this population should incorporate novel methods to evaluate virus-related injury and treatment effects . Another study suggests that early treatment, before LRTI develops, is key for success in future studies .
Eigenschaften
IUPAC Name |
N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O3S/c1-15-13-32-22(27-23(15)30-10-8-17(26)14-30)12-20(28-32)21-5-3-4-9-31(21)24(33)18-11-16(25)6-7-19(18)29-36(2,34)35/h6-7,11-13,17,21,29H,3-5,8-10,14,26H2,1-2H3/t17-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFXWTVKPWJNGD-UWJYYQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CCC(C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=CC(=N2)[C@@H]3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CC[C@@H](C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028097 | |
| Record name | Presatovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353625-73-6 | |
| Record name | Presatovir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353625736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Presatovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12165 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Presatovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRESATOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9628AJ27JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




